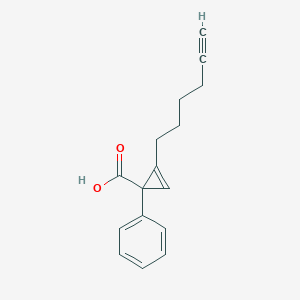
2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropene ring structure and the presence of both alkyne and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and carboxylic acid groups allows for specific interactions with these targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hex-5-YN-1-YL)-1-phenylcyclopropane-1-carboxylic acid: Similar structure but lacks the cyclopropene ring.
2-(Hex-5-YN-1-YL)-1-phenylcycloprop-2-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Eigenschaften
CAS-Nummer |
678195-45-4 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-hex-5-ynyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H16O2/c1-2-3-4-6-11-14-12-16(14,15(17)18)13-9-7-5-8-10-13/h1,5,7-10,12H,3-4,6,11H2,(H,17,18) |
InChI-Schlüssel |
YSWDRJIMVSBIKP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC1=CC1(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


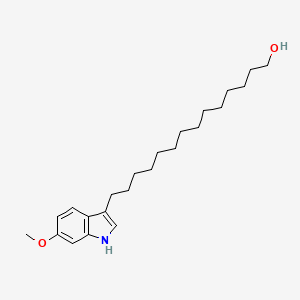
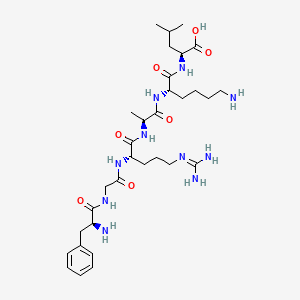
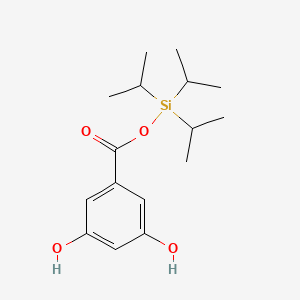
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
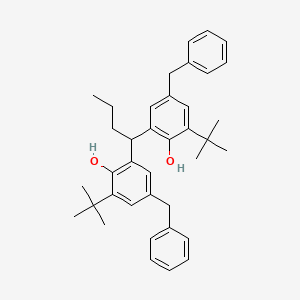
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
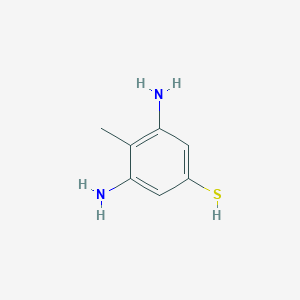
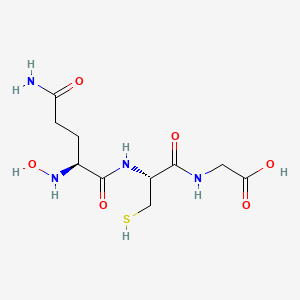
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
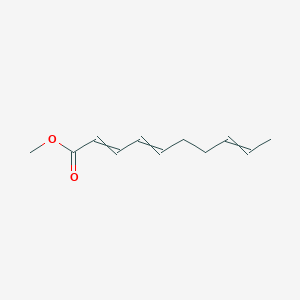
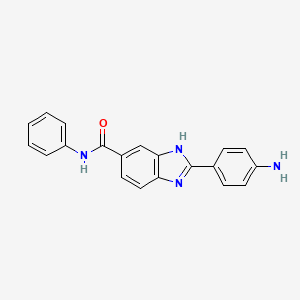
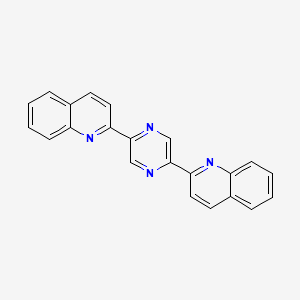
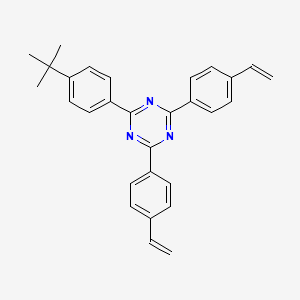
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
